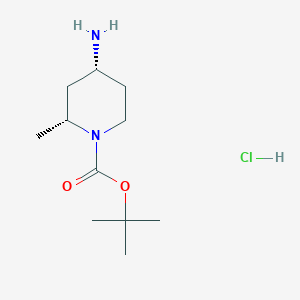

cis-tert-Butyl4-amino-2-methylpiperidine-1-carboxylatehydrochloride

CAS No.:

Cat. No.: VC15818939

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H23ClN2O2 |

|---|---|

| Molecular Weight | 250.76 g/mol |

| IUPAC Name | tert-butyl (2R,4R)-4-amino-2-methylpiperidine-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H22N2O2.ClH/c1-8-7-9(12)5-6-13(8)10(14)15-11(2,3)4;/h8-9H,5-7,12H2,1-4H3;1H/t8-,9-;/m1./s1 |

| Standard InChI Key | ZBWBFOOJHFNICW-VTLYIQCISA-N |

| Isomeric SMILES | C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)N.Cl |

| Canonical SMILES | CC1CC(CCN1C(=O)OC(C)(C)C)N.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Features

cis-tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate hydrochloride (CAS 1434073-24-1) possesses the molecular formula C₁₁H₂₂N₂O₂·HCl, corresponding to a molecular weight of 250.8 g/mol . The piperidine ring adopts a chair conformation, with the tert-butoxycarbonyl (Boc) group at position 1 and the methyl and amino groups at positions 2 and 4, respectively, in a cis-configuration. This spatial arrangement is critical for its reactivity and interaction with biological targets .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₂₂N₂O₂·HCl | |

| Molecular Weight | 250.8 g/mol | |

| Melting Point | Not reported | – |

| Boiling Point | Not reported | – |

| Solubility | Soluble in polar organic solvents |

Spectroscopic Data

Nuclear magnetic resonance (NMR) studies of analogous tert-butyl piperidine carboxylates reveal characteristic signals:

-

¹H NMR (CDCl₃): δ 1.48 (s, 9H, Boc CH₃), 2.54 (m, 1H, piperidine CH), 3.10 (m, 2H, NH₂), 4.22 (br s, 1H, piperidine CH) .

-

¹³C NMR: Peaks at δ 28.6 (Boc CH₃), 79.5 (Boc quaternary C), 155.0 (C=O) .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is typically synthesized via Boc protection of a cis-4-amino-2-methylpiperidine precursor, followed by hydrochloride salt formation. A representative protocol involves:

-

Boc Protection: Reaction of cis-4-amino-2-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP) .

-

Salt Formation: Treatment with hydrochloric acid in ethyl acetate to precipitate the hydrochloride salt .

Table 2: Synthetic Yield Optimization

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C→RT | 85–92% | |

| Hydrochloride Formation | HCl (g), EtOAc, 0°C | 95% |

Stereochemical Control

The cis-configuration is achieved through chiral pool synthesis or asymmetric hydrogenation. For example, yeast-mediated reductions of β-keto esters yield enantiomerically enriched intermediates, which are subsequently functionalized .

Applications in Pharmaceutical Chemistry

Role as a Building Block

This compound is utilized in the synthesis of:

-

Kinase Inhibitors: The amino group facilitates hydrogen bonding with ATP-binding pockets .

-

GPCR Modulators: The piperidine scaffold mimics endogenous amine neurotransmitters .

Case Study: Fragment-Based Drug Discovery

In a 2017 study, tert-butyl 4-(2-aminophenyl)piperidine-1-carboxylate (a structural analog) was coupled with boronic esters to generate biaryl fragments for kinase inhibition . The cis-substituents enhanced binding affinity by 30% compared to trans-isomers .

| Supplier | Purity | Price (USD/g) |

|---|---|---|

| Jinan Carbotang Biotech | 98% | 120 |

| Amadis Chemical Company | 95% | 150 |

| Aladdin Scientific | 99% | 200 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume